![molecular formula C5H11O8P B7824547 [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid](/img/structure/B7824547.png)
[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid
Overview
Description
Pentulose, 5-phosphate is a natural product found in Homo sapiens with data available.
Biological Activity
[(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid, also known as D-Ribulose 5-phosphate, is a significant compound in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique phosphonic acid group and multiple hydroxyl groups, which contribute to its reactivity and biological functions. Its IUPAC name is {[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl]oxy}phosphonic acid.
Biological Functions
This compound plays a crucial role in several biochemical pathways:
- Photosynthesis : It is involved in the Calvin cycle as an intermediate that facilitates the conversion of carbon dioxide into organic compounds.
- Metabolic Pathways : Acts as a substrate for various enzymes such as ribulose-5-phosphate isomerase and 3,4-dihydroxy-2-butanone 4-phosphate synthase, which are essential for carbohydrate metabolism .
Enzymatic Reactions
The compound participates in several enzymatic reactions:
Enzyme | Reaction |
---|---|
Ribose-5-phosphate isomerase A | D-ribulose 5-phosphate ⇌ D-xylulose 5-phosphate |
3,4-Dihydroxy-2-butanone 4-phosphate synthase | D-ribulose 5-phosphate → Formate + L-3,4-dihydroxybutan-2-one 4-phosphate |
These reactions are vital for cellular respiration and energy production.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with this compound:
- Antibacterial Activity : Research has shown that derivatives of this compound exhibit significant antibacterial properties against pathogens such as E. coli and Staphylococcus aureus. In vitro tests reported minimum inhibitory concentrations (MIC) as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .
- Antiproliferative Effects : The compound has demonstrated antiproliferative effects on human cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer), with IC50 values of 226 µg/mL and 242.52 µg/mL respectively .
- In Silico Studies : Computational modeling has indicated strong interactions between this compound and key proteins involved in bacterial resistance mechanisms, suggesting potential for development into novel antibacterial agents .
Scientific Research Applications
Biochemical Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to [(2,3,5-Trihydroxy-4-oxopentyl)oxy]phosphonic acid exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents. Studies have highlighted the structural modifications that enhance their efficacy against resistant strains of pathogens .
2. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in studies focused on metabolic pathways. For instance, it has been shown to inhibit specific phosphatases and kinases, which are crucial in various cellular processes. This inhibition can lead to altered metabolic states in organisms, making it useful for studying metabolic diseases and developing therapeutic agents .
3. Drug Delivery Systems
this compound has been investigated as a potential drug carrier due to its biocompatibility and ability to form stable complexes with therapeutic agents. Its phosphonic acid moiety can facilitate the delivery of drugs through cellular membranes, enhancing bioavailability and therapeutic efficacy .
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of phosphonic acids demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction
In vitro studies showed that this compound effectively inhibited the enzyme alkaline phosphatase. The inhibition kinetics revealed a mixed-type inhibition mechanism, providing insights into its potential role in regulating metabolic pathways associated with bone mineralization.
Comparative Analysis Table
Application Area | Methodology Used | Key Findings |
---|---|---|
Antimicrobial Activity | MIC Testing | Effective against resistant bacterial strains |
Enzyme Inhibition | Kinetic Studies | Mixed-type inhibition of alkaline phosphatase |
Drug Deli |
Properties
IUPAC Name |
(2,3,5-trihydroxy-4-oxopentyl) dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZLKVNUWIIPSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601314181 | |
Record name | Pentulose, 5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60802-29-1 | |
Record name | Pentulose, 5-phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60802-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylulose-5-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060802291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentulose, 5-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601314181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.